![molecular formula C17H14F2N2OS B2549666 (2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-04-8](/img/structure/B2549666.png)
(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, as demonstrated in the creation of N-phenylpyrazolyl aryl methanones derivatives, which include a variety of substituents such as arylthio, sulfinyl, and sulfonyl groups. These compounds are synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and undergo characterization through techniques like melting point determination, 1H NMR, 13C NMR, FT-IR, and HRMS. The synthesis process is meticulous and requires precise control over reaction conditions to ensure the formation of the desired product with the correct functional groups .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds, such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated both experimentally and theoretically. Computational methods like Gaussian09 software package, using various levels of theory (HF/6-31G(d), B3LYP/6-31G, B3LYP/6-311++G(d,p)), provide insights into the optimized structure, which is corroborated by experimental data such as XRD. The stability of these molecules is often attributed to hyper-conjugative interactions and charge delocalization, which can be analyzed using NBO analysis. Additionally, HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting reactivity and interaction with other molecules .
Chemical Reactions Analysis
The fluorination of aromatic compounds can significantly enhance their properties, such as photostability and spectroscopic characteristics. For instance, bis(2,4,5-trifluorophenyl)methanone is synthesized through a reaction involving 2,4,5-trifluorobenzaldehyde and a Grignard reagent, followed by oxidation. This compound can then undergo sequential nucleophilic aromatic substitution reactions, which allow for the introduction of various nucleophiles, including oxygen, nitrogen, and sulfur-containing groups. Such reactions are pivotal for creating a diverse array of fluorinated compounds, including benzophenones, xanthones, acridones, and thioxanthones, which can serve as precursors to a wide range of fluorinated fluorophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by a range of techniques. The melting points provide initial information about purity and stability. Spectroscopic methods like FT-IR and NMR offer detailed insights into the functional groups present and the overall molecular structure. The molecular electrostatic potential (MEP) analysis reveals the distribution of electronic density across the molecule, which is important for understanding its reactivity. Additionally, properties like first hyperpolarizability are calculated to assess the potential of these compounds in nonlinear optics. The biological activity, such as herbicidal and insecticidal activities, or potential as anti-neoplastic agents, is evaluated through various bioassays, indicating the practical applications of these synthesized compounds .
科学的研究の応用
Synthesis Techniques and Structural Analysis
Researchers have developed efficient methods for synthesizing related compounds, emphasizing regioselective synthesis techniques, and exploring their structural characteristics through crystallographic analysis and theoretical studies. For instance, an efficient approach for the synthesis of heterocyclic amides was developed, which served as strategic intermediates for further chemical transformations under catalyst- and solvent-free conditions, with their molecular structures elucidated via X-ray diffraction and supported by density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019). Similarly, the synthesis and crystal structure of molecules involving fluorophenyl groups were investigated to determine their potential antitumor activities and their molecular structures were confirmed through X-ray diffraction studies (Tang & Fu, 2018).
Fluorination Impact on Photostability and Spectroscopic Properties
Fluorination of fluorophores, including compounds with fluorophenyl components, has been shown to significantly enhance their photostability and spectroscopic properties. This improvement facilitates access to novel fluorinated compounds with potential applications in material science and pharmaceuticals. A study demonstrated a method yielding fluorinated benzophenones, xanthones, acridones, and thioxanthones, indicating scalable access to precursors for further development of fluorinated analogues of known fluorophores (Woydziak et al., 2012).
Advanced Formulation Strategies for Poorly Soluble Compounds
The development of suitable formulations for early toxicology and clinical studies of poorly water-soluble compounds is critical. Research into the formulation of a compound structurally related to "(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" aimed at preventing or delaying precipitation from solution, thereby enhancing plasma concentrations and improving dose proportionality in various species. This work illustrates the importance of solubilized, precipitation-resistant formulations for achieving in vivo blood levels required for successful evaluation of poorly soluble compounds (Burton et al., 2012).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This could involve potential applications of the compound, areas for further research, or possible modifications that could enhance its properties or activity.
特性
IUPAC Name |
(2-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c18-13-5-3-4-12(10-13)11-23-17-20-8-9-21(17)16(22)14-6-1-2-7-15(14)19/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSSDJYOQINLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)
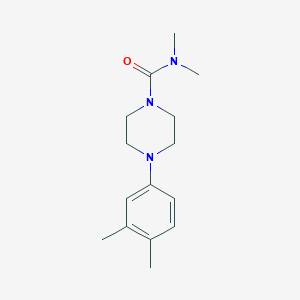
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)
![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
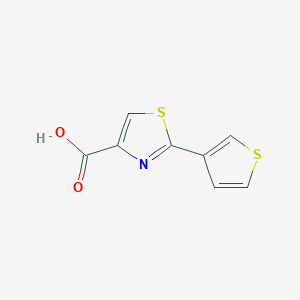

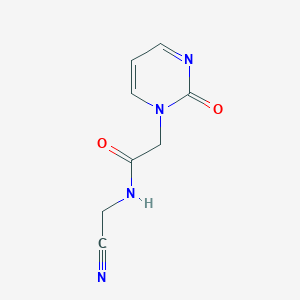
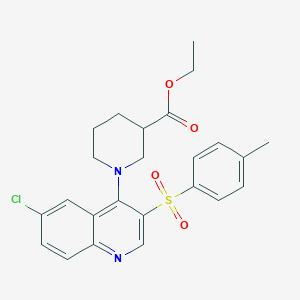
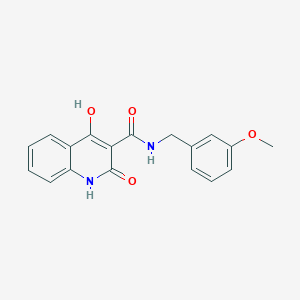
![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)
![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)
![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)